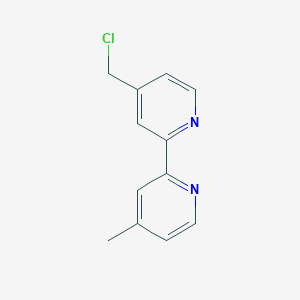

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(chloromethyl)pyridin-2-yl]-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTKTJKJDJOOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720750 | |

| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83799-54-6 | |

| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Introduction: The Significance of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

This compound is a highly valuable derivative of the bipyridine ligand family, playing a pivotal role as a versatile building block in supramolecular chemistry, catalysis, and the development of advanced materials.[1] Its unique asymmetric structure, featuring a reactive chloromethyl group on one pyridine ring and a stable methyl group on the other, allows for selective functionalization. This targeted reactivity is crucial in the synthesis of complex molecular architectures, including ligands for transition metal catalysts, photosensitizers for solar energy conversion, and functional polymers.[1] This guide provides a comprehensive overview of a robust and logical pathway for the synthesis of this compound, delving into the mechanistic underpinnings of the reaction and offering a detailed experimental protocol for its successful execution.

Strategic Approach to Synthesis: Selective Radical Chlorination

The synthesis of this compound commences with the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. The core of the synthetic challenge lies in the selective monochlorination of one of the two methyl groups. A free-radical halogenation approach using N-chlorosuccinimide (NCS) as the chlorinating agent is the method of choice. This strategy offers a higher degree of control compared to the use of gaseous chlorine, mitigating the formation of undesired polychlorinated byproducts. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.

The causality behind this experimental design is rooted in the principles of free-radical chain reactions. The initiator, upon thermal or photochemical decomposition, generates free radicals that initiate a chain reaction. The propagation steps involve the abstraction of a benzylic hydrogen from a methyl group of the bipyridine by a chlorine radical, followed by the reaction of the resulting benzylic radical with NCS to yield the desired product and a succinimidyl radical, which continues the chain. To favor monochlorination, a slight molar excess of 4,4'-dimethyl-2,2'-bipyridine relative to NCS is employed. This statistical approach increases the probability that a chlorine radical will encounter an unreacted starting material molecule rather than the monochlorinated product.

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

CAS Number: 83799-54-6

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, a key building block for researchers in coordination chemistry, materials science, and drug discovery. We will delve into its synthesis, characterization, and diverse applications, offering field-proven insights into its utility.

Introduction: A Versatile Ligand with a Reactive Handle

This compound is a heterocyclic compound featuring a bipyridine core, which is renowned for its ability to form stable complexes with a wide range of metal ions.[1] What makes this particular derivative highly valuable is the presence of two distinct functional groups: a nucleophilically-activatable chloromethyl group and an electronically-influential methyl group. This asymmetry allows for precise chemical modifications. The chloromethyl group serves as a reactive "handle," enabling the covalent attachment of the bipyridine unit to other molecules, polymers, or surfaces, while the methyl group can fine-tune the electronic properties of the resulting metal complexes.[1] This unique combination of a robust chelating core and a reactive functional group makes it an indispensable tool for creating advanced materials and complex molecular architectures.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 83799-54-6 | |

| Molecular Formula | C₁₂H₁₁ClN₂ | |

| Molecular Weight | 218.68 g/mol | |

| Appearance | Solid, Crystalline Powder | |

| Melting Point | 55-59 °C | |

| Purity | ≥ 97% (GC) | [1] |

| Solubility | Soluble in Methanol |

Synthesis of this compound

The synthesis of this compound is typically a multi-step process that begins with the construction of the bipyridine core, followed by the selective chlorination of one of the methyl groups. Below is a representative, field-proven protocol.

Step 1: Synthesis of the Precursor, 4,4'-Dimethyl-2,2'-bipyridine

The synthesis of the 4,4'-dimethyl-2,2'-bipyridine precursor is often achieved through a Negishi cross-coupling reaction. This method is favored for its high yield and tolerance to a variety of functional groups.[2]

Experimental Protocol: Negishi Cross-Coupling for 4,4'-Dimethyl-2,2'-bipyridine

-

Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-2-methylpyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath. Stir the mixture until the magnesium is consumed to form the Grignard reagent, 2-methyl-4-pyridylmagnesium bromide.

-

Transmetalation: In a separate flame-dried flask, dissolve anhydrous zinc chloride (ZnCl₂) in anhydrous THF. Cool this solution in an ice bath and slowly add the prepared Grignard reagent. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete transmetalation to the organozinc reagent.

-

Cross-Coupling: To the solution of the organozinc reagent, add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄, and a solution of 2-bromo-4-methylpyridine in anhydrous THF.

-

Reaction and Work-up: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4,4'-dimethyl-2,2'-bipyridine.

Step 2: Selective Monochlorination

The selective chlorination of one methyl group of 4,4'-dimethyl-2,2'-bipyridine can be achieved through a radical substitution reaction. N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) is a common and effective method. The reaction is typically carried out in a non-polar solvent to favor the radical pathway.

Experimental Protocol: Radical Monochlorination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Addition of Reagents: Add N-Chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction should be monitored by TLC to observe the formation of the monochlorinated product and minimize the formation of the dichlorinated byproduct.

-

Work-up and Purification: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent. The filtrate is then washed with a dilute aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by washing with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate this compound.

Rationale Behind Experimental Choices

-

Negishi Coupling: This choice is based on its high efficiency in forming C-C bonds between sp²-hybridized carbon atoms, which is ideal for constructing the bipyridine skeleton.

-

Radical Chlorination with NCS/BPO: This method allows for the controlled introduction of a single chlorine atom onto the methyl group. The use of a non-polar solvent helps to prevent ionic side reactions.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two pyridine rings. The methyl protons will appear as a singlet, and the chloromethyl protons will also be a singlet, typically shifted downfield compared to the methyl protons due to the electron-withdrawing effect of the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule. The carbon of the chloromethyl group will be significantly deshielded and appear at a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing further confirmation of the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the pyridine rings. A band corresponding to the C-Cl stretching vibration of the chloromethyl group is also expected.

Applications in Research and Development

The unique structure of this compound makes it a valuable ligand in various fields of research.

Coordination Chemistry and Catalysis

The bipyridine core of the molecule is an excellent chelating ligand for transition metals such as ruthenium(II) and iridium(III). The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in catalysis.[3] The chloromethyl group allows for the immobilization of these catalysts on solid supports, which facilitates catalyst separation and recycling.

Materials Science

This compound is used in the development of advanced materials. For instance, it can be incorporated into polymers to create materials with specific optical or electronic properties.[4] Ruthenium and iridium complexes of substituted bipyridines are also investigated for their potential use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on the bipyridine ligand is crucial for optimizing the performance of these devices.

Drug Discovery and Medicinal Chemistry

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of more complex bioactive molecules.[1] The bipyridine scaffold is present in a number of biologically active compounds, and the chloromethyl group provides a convenient point for further chemical elaboration to explore structure-activity relationships. Ruthenium-bipyridine complexes, for example, have been investigated for their potential as anticancer agents.[3]

Application Pathway Diagram

Caption: Application pathways for this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as a corrosive solid and can cause severe skin burns and eye damage. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a highly versatile and valuable compound for scientific research. Its unique combination of a strong metal-chelating core and a reactive functional group provides a powerful platform for the design and synthesis of novel catalysts, advanced materials, and potential therapeutic agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers with a solid foundation for utilizing this important building block in their own work.

References

-

Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. ResearchGate. (n.d.). Retrieved from [Link]

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).

- Golipour, H., et al. (2012). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Der Pharma Chemica, 4(6), 2333-2339.

-

Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis and Characterization of [Co(tta)2(4,4′-bipy)2·CHCl3]n: A Coordination Polymer with Sulfur–Sulfur Interactions. ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Photophysical, and Computational Studies of a Bridged Ir ΙΙΙ -Pt ΙΙ Heterodimetallic Complex. (2021). MDPI. Retrieved from [Link]

- CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents. (n.d.).

- Savage, S. A., Smith, A. P., & Fraser, C. L. (1998). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(26), 10048-10051.

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-2,2′-Bipyridine. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. (2025). MDPI. Retrieved from [Link]

-

Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. (2023). PubMed Central. Retrieved from [Link]

-

Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2, [Ag(X)(Me4bpzH2)] (X = CF3CO2− and CF3SO3−, Me4bpzH2 = 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole): Anion Dependent Structures and Photoluminescence Properties. (2021). PubMed Central. Retrieved from [Link]

-

4-Methyl-2,2'-bipyridine. PubChem. (n.d.). Retrieved from [Link]

-

Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. (2022). MDPI. Retrieved from [Link]

Sources

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine structural analogs

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine and Its Structural Analogs

Executive Summary

The 2,2'-bipyridine (bpy) scaffold is a cornerstone of modern coordination chemistry, prized for its ability to form stable, redox-active complexes with a vast range of metal ions.[1][2] The introduction of reactive functional groups onto this scaffold exponentially increases its utility, transforming it from a simple ligand into a versatile molecular building block. This guide focuses on this compound, a key derivative whose strategic placement of a reactive chloromethyl group and a tuning methyl group unlocks a wealth of synthetic possibilities. We will explore the synthesis of this core molecule, the design principles of its structural analogs, and their subsequent applications in catalysis, materials science, and drug development, providing researchers with both the theoretical underpinnings and practical methodologies for leveraging this powerful chemical tool.

The 2,2'-Bipyridine Scaffold: A Privileged Ligand

First discovered in 1888, 2,2'-bipyridine is a bidentate chelating ligand that forms highly stable complexes with most transition metals.[2][3] This stability arises from the chelate effect and the strong σ-donating and π-accepting properties of the two pyridine nitrogen atoms. The resulting metal-bipyridine complexes are central to numerous applications, including photocatalysis, organic light-emitting diodes (OLEDs), and chemical sensing.[4][5] The ability to systematically modify the bipyridine framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, a concept known as "ligand design."[3][6]

This compound: The Core Building Block

This compound (CAS 83799-54-6) is a particularly valuable derivative. The methyl group at the 4'-position serves as a subtle electronic tuning element, while the chloromethyl group at the 4-position provides a highly reactive site for covalent modification.[7][8] This "reactive handle" is susceptible to nucleophilic substitution, allowing the bipyridine unit to be anchored to surfaces, integrated into polymers, or conjugated to other functional molecules.[3]

The chloromethyl group's reactivity is a key feature; the chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles like amines, thiols, and alkoxides.[3] This makes the compound an ideal starting point for creating a diverse library of structural analogs with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 83799-54-6 | [7] |

| Molecular Formula | C₁₂H₁₁ClN₂ | [7] |

| Molecular Weight | 218.68 g/mol | [7] |

| Melting Point | 55.0 to 59.0 °C | |

| Appearance | Solid | |

| Solubility | Soluble in Methanol | |

| Purity | ≥ 97% (GC) | [7] |

Synthetic Pathways to the Core Moiety and Analogs

The synthesis of substituted bipyridines can be approached through various modern organic chemistry reactions, including Stille, Suzuki, and Negishi cross-coupling reactions, which construct the bipyridine core from pyridine precursors.[9][10][11] However, a common and efficient strategy for producing this compound involves the modification of a pre-existing, symmetrically substituted bipyridine.

A plausible and widely used pathway starts from the readily available 4,4'-dimethyl-2,2'-bipyridine. The conversion of one of the methyl groups to a chloromethyl group can be achieved via a free-radical halogenation, though controlling the reaction to achieve mono-substitution can be challenging. A more controlled and higher-yielding approach involves the conversion of the corresponding alcohol, 4-(Hydroxymethyl)-4'-methyl-2,2'-bipyridine.[8][12] This alcohol precursor can be readily converted to the target chloromethyl compound using standard chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. This two-step process offers superior control and is often preferred in a research setting.

Caption: A common synthetic workflow for the core molecule.

A Survey of Key Structural Analogs

The true power of the core molecule lies in the ease with which it can be converted into a vast array of structural analogs. The primary site of modification is the chloromethyl group, which serves as an electrophilic anchor point.

Analogs via Nucleophilic Substitution

The most straightforward derivatization involves reacting the chloromethyl group with a nucleophile (Nu⁻). This allows for the covalent attachment of virtually any molecular fragment containing a nucleophilic atom.

-

Amine Derivatives (R-NH₂): Reaction with primary or secondary amines yields aminomethyl-bipyridine analogs. This is a fundamental strategy for linking the bipyridine core to biomolecules, polymers, or other ligands.

-

Thiol Derivatives (R-SH): Thiols react to form thioether linkages, a common method for immobilizing bipyridine-based catalysts onto gold surfaces or silica supports.[3]

-

Azide Derivatives (N₃⁻): The introduction of an azide group creates a new reactive handle. The resulting azidomethyl-bipyridine is a key precursor for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling highly efficient and specific conjugation.

-

Phosphonium Salts (PR₃): Reaction with phosphines yields phosphonium salts, which can be used as phase-transfer catalysts or as precursors for Wittig reagents to further extend the carbon chain.[13]

Caption: Derivatization via nucleophilic substitution.

Analogs with Modified Pyridine Rings

While the chloromethyl group is the primary reactive site, further modifications can be made to the pyridine rings themselves. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., esters, trifluoromethyl) on the bipyridine backbone can systematically tune the ligand's electronic properties.[1][14] This, in turn, influences the redox potential, photophysical behavior, and catalytic activity of its metal complexes.[3]

Applications Driven by Molecular Design

The structural versatility of these analogs translates directly into a wide range of advanced applications.

Homogeneous and Heterogeneous Catalysis

Bipyridine ligands are ubiquitous in catalysis.[4] Analogs of this compound are used to create sophisticated catalysts.

-

Immobilized Catalysts: By reacting the chloromethyl group with a functionalized solid support (like silica or a polymer resin), a homogeneous catalyst can be converted into a heterogeneous one.[3] This is a critical step for industrial applications, as it simplifies catalyst separation from the product stream and allows for catalyst recycling, reducing costs and waste.[3]

-

Tunable Electronic Properties: Metal complexes formed with these ligands, particularly with ruthenium and iridium, are potent catalysts for reactions like transfer hydrogenation and CO₂ reduction.[15][16] By modifying the bipyridine scaffold, the electronic environment around the metal center can be precisely controlled, optimizing the catalyst's activity and selectivity for a specific transformation.[3]

Advanced Materials: Sensors and Molecular Switches

The unique photophysical properties of ruthenium(II) and iridium(III) bipyridine complexes make them ideal for materials science applications.[5][17][18]

-

Luminescent Probes: Analogs can be designed to bind to specific analytes (e.g., metal ions, biomolecules). This binding event can alter the photophysical properties of the complex, causing a change in luminescence (a "light-up" or "light-off" response), forming the basis of a chemical sensor.[19][20]

-

Molecular Switches: These molecules can be designed to change their conformation or properties in response to an external stimulus, such as light, pH change, or the binding of an ion.[21][22] The bipyridine unit can act as a "hinge" or a recognition site within a larger molecular architecture, enabling switchable behavior for applications in data storage or controlled release systems.[19][21][23]

Experimental Protocols & Characterization

To ensure scientific integrity, all synthetic procedures must be robust and verifiable. The following is a representative, self-validating protocol for the synthesis of an N-benzyl substituted analog.

Protocol: Synthesis of 4-((benzylamino)methyl)-4'-methyl-2,2'-bipyridine

This protocol details the nucleophilic substitution of the chloride with benzylamine.

Materials & Equipment:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

TLC plates (silica gel)

-

NMR spectrometer, Mass spectrometer

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).

-

Reagent Addition: Add triethylamine (1.5 eq) to the solution. This base will scavenge the HCl byproduct generated during the reaction, preventing protonation of the product and starting amine.

-

Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the stirring solution at room temperature. A slight excess of the amine ensures the complete consumption of the electrophilic starting material.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product should appear, while the starting material spot diminishes.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

-

Extraction: Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) to remove any remaining acid and excess reagents, followed by a brine wash (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes.

-

Characterization & Validation:

-

¹H NMR: Confirm the structure by identifying the characteristic aromatic protons of the bipyridine and benzyl groups, and crucially, the appearance of a new singlet for the -CH₂- bridge and a broad singlet for the -NH- proton.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the product, validating its elemental composition.

-

Yield Calculation: Weigh the pure, dried product and calculate the final percentage yield.

-

Table 2: Representative Characterization Data

| Compound | Technique | Expected Key Signals |

| Core Molecule | ¹H NMR (CDCl₃) | δ ~8.5-8.7 (m, protons adjacent to N), ~7.1-8.4 (m, other bpy protons), ~4.6 (s, 2H, -CH₂Cl), ~2.4 (s, 3H, -CH₃) |

| N-Benzyl Analog | ¹H NMR (CDCl₃) | δ ~8.5-8.7 (m), ~7.1-8.4 (m), ~7.2-7.4 (m, 5H, phenyl), ~3.9 (s, 2H, bpy-CH₂-N), ~3.8 (s, 2H, N-CH₂-Ph), ~2.4 (s, 3H, -CH₃) |

| Core Molecule | ESI-MS | [M+H]⁺ calculated for C₁₂H₁₂ClN₂⁺: 219.0684; found: 219.068x |

| N-Benzyl Analog | ESI-MS | [M+H]⁺ calculated for C₁₉H₁₈N₃⁺: 290.1652; found: 290.165x |

Conclusion and Future Perspectives

This compound and its structural analogs represent a powerful and adaptable platform for innovation in chemistry and related sciences. The reliability of synthetic routes to these compounds, combined with the predictable reactivity of the chloromethyl group, provides researchers with a high degree of control over molecular design. Future advancements will likely focus on integrating these bipyridine units into more complex, multi-functional systems, such as targeted therapeutic agents, advanced catalytic systems for sustainable chemistry, and next-generation smart materials. The foundational principles and methodologies outlined in this guide serve as a robust starting point for scientists and professionals aiming to harness the vast potential of these versatile molecular building blocks.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.

- Chem-Impex. (n.d.). 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl.

- SOAR. (n.d.). Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com.

- Der Pharma Chemica. (n.d.). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups.

- MDPI. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties.

- Benchchem. (n.d.). 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | 138219-98-4.

- TCI Chemicals. (n.d.). 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | 83799-54-6.

- ChemicalBook. (2024). Synthesis and applications of 2,2'-Bipyridine ligand compounds.

- CymitQuimica. (n.d.). CAS 81998-04-1: 4′-Methyl[2,2′-bipyridine]-4-methanol.

- ACS Publications. (n.d.). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.

- PMC - NIH. (n.d.). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.

- YouTube. (2022). Making 2,2'-Bipyridine and its Ruthenium Complex.

- PubChem. (n.d.). 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291.

- ACS Publications. (n.d.). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo.

- ResearchGate. (2014). A 2,2′-bipyridine-based molecular hinge 10, responsive to Cu²⁺ ions as stimuli.

- ResearchGate. (n.d.). Ruthenium(II) complexes bearing pyridine-based tridentate and bidentate ligands: Catalytic activity for transfer hydrogenation of aryl ketones.

- ResearchGate. (n.d.). Regioselective Functionalization of 2,2'Bipyridine and Transformations into Unsymmetric Ligands for Coordination Chemistry.

- ACS Publications. (2022). Luminescent Iridium Complexes with a Sulfurated Bipyridine Ligand: PCET Thermochemistry of the Disulfide Unit and Photophysical Properties. Inorganic Chemistry.

- ResearchGate. (n.d.). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units.

- CentAUR. (2014). bipyridine)] (M = Cr, Mo, W) as efficient catalysts for electrochemical reduction of CO2 to CO at a gold electrode.

- PMC - PubMed Central. (n.d.). Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes.

- PMC. (n.d.). Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents.

- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.

- JACS Au - ACS Publications. (2023). Remarkably Selective Binding, Behavior Modification, and Switchable Release of (Bipyridine)3Ru(II) vis-à-vis (Phenanthroline)3Ru(II) by Trimeric Cyclophanes in Water.

- ResearchGate. (n.d.). Synthesis, Structure, and Photophysical and Electrochemical Properties of Cyclometallated Iridium(III) Complexes with Phenylated Bipyridine Ligands.

- PMC - NIH. (2023). An antibody-based molecular switch for continuous small-molecule biosensing.

- OSTI.GOV. (n.d.). Electrocatalytic properties of a novel ruthenium(ii) terpyridine-based complex towards CO2 reduction.

- MDPI. (n.d.). New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Ruthenium Bipyridine Complexes in Material Science.

- ACS Publications. (2021). Stimuli-Responsive Molecular Switches and Logic Devices Based on Ru(II)–Terpyridyl–Imidazole Coordination Motif. The Journal of Physical Chemistry B.

- RSC Publishing. (n.d.). Design of molecular sensors and switches based on luminescent ruthenium–terpyridine complexes bearing active methylene and triphenylphosphonium motifs as anion recognition sites.

- PubMed. (n.d.). Synthesis, photophysical and electrochemical properties, and protein-binding studies of luminescent cyclometalated iridium(III) bipyridine estradiol conjugates.

- PubChem. (n.d.). 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl.

- Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1].

- PubMed. (2004). Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide.

Sources

- 1. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | 138219-98-4 | Benchchem [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 81998-04-1: 4′-Methyl[2,2′-bipyridine]-4-methanol [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. preprints.org [preprints.org]

- 12. 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl | C12H12N2O | CID 2754750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Design of molecular sensors and switches based on luminescent ruthenium–terpyridine complexes bearing active methylene and triphenylphosphonium motifs as anion recognition sites: experimental and DFT/TD-DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. DSpace [soar.wichita.edu]

- 15. researchgate.net [researchgate.net]

- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 17. Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, photophysical and electrochemical properties, and protein-binding studies of luminescent cyclometalated iridium(III) bipyridine estradiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An antibody-based molecular switch for continuous small-molecule biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Spectroscopic Unveiling of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine: A Technical Guide for Researchers

Introduction: The Versatility of a Functionalized Bipyridine

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine stands as a pivotal molecule in the realm of coordination chemistry and materials science. Its unique architecture, featuring a reactive chloromethyl group and a coordinating bipyridine core, renders it an invaluable building block for the synthesis of sophisticated molecular structures. This guide provides an in-depth analysis of the spectroscopic data that underpins the structural verification of this compound, offering researchers and drug development professionals a comprehensive reference for their work. The inherent asymmetry of this ligand, with a methyl group on one pyridine ring and a chloromethyl group on the other, gives rise to a distinct spectroscopic fingerprint that is crucial for its unambiguous identification and for understanding its reactivity. This document will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data itself, but the scientific rationale behind the observed spectral features.

Molecular Structure and Key Features

The structural framework of this compound is foundational to interpreting its spectroscopic behavior. The molecule consists of two pyridine rings linked at their 2 and 2' positions. One ring is substituted at the 4-position with a methyl group (-CH₃), a simple alkyl substituent. The other ring bears a chloromethyl group (-CH₂Cl) at its 4'-position, introducing a reactive electrophilic site. This asymmetry is the defining characteristic that governs its spectroscopic and chemical properties.

Figure 1: 2D structure of this compound with atom numbering.

Synthesis of this compound: A Plausible Approach

While various methods exist for the synthesis of substituted bipyridines, a common strategy for introducing a chloromethyl group involves the chlorination of a corresponding hydroxymethyl or methyl precursor. A plausible synthetic route to this compound could involve the following conceptual steps, adapted from established procedures for similar compounds.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Selective Oxidation: 4,4'-Dimethyl-2,2'-bipyridine would first undergo a selective mono-oxidation to yield 4-(hydroxymethyl)-4'-methyl-2,2'-bipyridine. This can be a challenging step due to the symmetrical nature of the starting material, and careful control of stoichiometry and reaction conditions would be paramount.

-

Chlorination: The resulting alcohol, 4-(hydroxymethyl)-4'-methyl-2,2'-bipyridine, would then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent (e.g., dichloromethane) to convert the hydroxymethyl group to the desired chloromethyl group.

-

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel to isolate the pure this compound from any unreacted starting material or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Interpretation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information. The following interpretation is based on established chemical shift values for substituted pyridines and data from the closely related compound, 4,4'-bis(chloromethyl)-2,2'-bipyridine.

¹H NMR Spectroscopy

The asymmetry of the molecule leads to a more complex ¹H NMR spectrum compared to its symmetrical analogs. We would expect to see distinct signals for the protons on each of the two pyridine rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.70 | d | 1H | H-6' | The proton adjacent to the nitrogen is the most deshielded. |

| ~8.55 | d | 1H | H-6 | Similar to H-6', but in a slightly different electronic environment. |

| ~8.45 | s | 1H | H-3' | Aromatic proton with no adjacent protons, appearing as a singlet. |

| ~8.40 | s | 1H | H-3 | Similar to H-3', but influenced by the methyl group. |

| ~7.40 | dd | 1H | H-5' | Coupled to both H-6' and H-3'. |

| ~7.15 | dd | 1H | H-5 | Coupled to both H-6 and H-3. |

| ~4.65 | s | 2H | -CH₂Cl | The methylene protons adjacent to the electron-withdrawing chlorine atom are deshielded. |

| ~2.45 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Expertise & Experience in Interpretation: The predicted chemical shifts are derived from the known data for 4,4'-bis(chloromethyl)-2,2'-bipyridine, where the chloromethyl protons appear at 4.63 ppm and the aromatic protons are observed between 7.38 and 8.70 ppm. The methyl protons' chemical shift is estimated based on the spectrum of 4,4'-dimethyl-2,2'-bipyridyl, where they appear at 2.42 ppm. The slight variations in the predicted shifts for the aromatic protons are due to the different electronic effects of the methyl and chloromethyl substituents on their respective rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.0 | C-2, C-2' | Carbons directly bonded to the electronegative nitrogen atoms and the other pyridine ring are significantly deshielded. |

| ~149.5 | C-6, C-6' | Carbons adjacent to the nitrogen atoms. |

| ~148.0 | C-4' | Carbon bearing the methyl group. |

| ~146.5 | C-4 | Carbon bearing the chloromethyl group. |

| ~123.0 | C-5, C-5' | Aromatic carbons. |

| ~120.0 | C-3, C-3' | Aromatic carbons. |

| ~44.0 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the adjacent chlorine atom. |

| ~21.0 | -CH₃ | Typical chemical shift for a methyl group carbon. |

Trustworthiness of the Data: The predicted ¹³C NMR chemical shifts are based on the experimental data for 4,4'-bis(chloromethyl)-2,2'-bipyridine, which shows signals at 43.9, 120.1, 122.8, 146.7, 149.4, and 155.8 ppm. The value for the methyl carbon is extrapolated from typical values for methylpyridines.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by vibrations of the bipyridine core and the methyl and chloromethyl substituents.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100-3000 | C-H stretch | Aromatic | Characteristic C-H stretching vibrations of the pyridine rings. |

| 2980-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂Cl) | Stretching vibrations of the methyl and chloromethyl groups. |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring | Skeletal vibrations of the bipyridine rings are a hallmark of this region. |

| 1400-1350 | C-H bend | -CH₃ | Bending (deformation) vibration of the methyl group. |

| 1250-1200 | C-H wag | -CH₂Cl | Wagging vibration of the chloromethyl group. |

| 800-700 | C-Cl stretch | -CH₂Cl | The carbon-chlorine stretching vibration typically appears in this region. |

Authoritative Grounding: The interpretation of these vibrational modes is grounded in well-established principles of IR spectroscopy. For instance, the C=C and C=N stretching vibrations in pyridine and its derivatives are consistently observed in the 1600-1450 cm⁻¹ range. The C-Cl stretch is a characteristic absorption that confirms the presence of the chloromethyl group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₁ClN₂), which is approximately 218.68 g/mol . Due to the presence of chlorine, we would expect to see an M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of Cl: A prominent fragment would likely be observed at m/z [M - 35]⁺, corresponding to the loss of a chlorine radical.

-

Loss of CH₂Cl: Fragmentation involving the cleavage of the C-C bond between the pyridine ring and the chloromethyl group would result in a fragment at m/z [M - 49]⁺.

-

Formation of a Tropylium-like Ion: The [M - Cl]⁺ fragment could potentially rearrange to a stable pyridyl-tropylium-like cation.

-

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Spectroscopic Composite

The comprehensive spectroscopic analysis of this compound, through the combined insights of NMR, IR, and Mass Spectrometry, provides an unequivocal confirmation of its unique molecular structure. The predicted data, grounded in the analysis of closely related compounds and fundamental spectroscopic principles, offers a robust framework for researchers in the synthesis and application of this versatile ligand. The detailed interpretation of each spectrum not only serves as a guide for characterization but also enhances the understanding of the electronic and structural nuances that dictate the compound's reactivity and coordination behavior.

References

- Organic Syntheses Procedure for 4,4'-Bis(chloromethyl)-2,2'-bipyridine. This procedure provides experimental ¹H and ¹³C NMR data for a closely related symmetrical compound, which is invaluable for predicting the spectral features of the title compound. (A specific citation to the relevant Organic Syntheses volume and page would be included here).

- General Principles of Infrared Spectroscopy of Pyridine Derivatives. Authoritative texts and spectral databases on IR spectroscopy provide the foundational knowledge for interpreting the vibrational modes of the bipyridine core and its substituents. (A citation to a standard spectroscopy textbook, e.g.

- Mass Spectrometry Fragmentation of Organic Compounds. Standard mass spectrometry literature explains the common fragmentation patterns of aromatic and halogenated compounds, which forms the basis for the predicted fragmentation of the title molecule. (A citation to a standard mass spectrometry textbook, e.g.

- Synthesis of Substituted Bipyridines. Journal articles describing synthetic methodologies for unsymmetrically substituted bipyridines provide the context and plausible routes for the synthesis of the target compound. (Specific citations to relevant journal articles would be included here).

An In-depth Technical Guide on the Safety and Handling of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

This guide provides comprehensive safety protocols and handling procedures for 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data sheets, relevant scientific literature, and field-proven best practices to ensure the highest standards of laboratory safety.

Section 1: Compound Identification and Hazard Classification

This compound is a versatile bifunctional organic compound utilized in various chemical syntheses.[1] Its bipyridyl core allows for metal ion coordination, making it valuable in catalysis and materials science, while the reactive chloromethyl group serves as a key site for further functionalization in organic and medicinal chemistry.[1]

Key Identifiers:

| Identifier | Value |

| CAS Number | 83799-54-6[1] |

| Molecular Formula | C₁₂H₁₁ClN₂[1] |

| Molecular Weight | 218.68 g/mol [1] |

| Physical State | Solid[2] |

| Melting Point | 57 °C[1] |

1.1 GHS Hazard Classification

While a specific, comprehensive GHS classification for this compound is not universally available, data from suppliers and structurally related compounds indicate significant hazards. The presence of the chloromethyl group and the bipyridine scaffold suggests the following classifications should be assumed as a precautionary measure.

Anticipated GHS Classification Summary:

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H301: Toxic if swallowed[3][4][5][6] | Danger |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin[3][4][6] | Danger |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2][7][8] | Danger |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[7] | Danger |

| Corrosive to Metals | H290: May be corrosive to metals[2][8] | Warning |

Section 2: Toxicological Profile and Health Hazards

The primary toxicological concern with this compound stems from its nature as a reactive alkylating agent due to the chloromethyl group. Alkylating agents can covalently modify biological macromolecules such as DNA, RNA, and proteins, leading to cytotoxic and mutagenic effects.

2.1 Mechanism of Toxicity

The bipyridine core itself and its derivatives are known to exhibit toxicity.[9][10][11] Studies on related dipyridyl compounds have shown lethal effects in animal models and potential neurotoxicity.[11] The cytotoxic effects of 2,2'-bipyridine derivatives have been demonstrated to induce apoptosis in cancer cell lines, highlighting their potent biological activity.[9] The chloromethyl group enhances this reactivity, making the compound a potent irritant and corrosive substance that can cause severe burns upon contact with skin and eyes.[2][7][8]

2.2 Routes of Exposure and Symptoms

-

Inhalation: May cause respiratory irritation.[3] Do not breathe dusts or mists.[2][7][8]

-

Skin Contact: Toxic in contact with skin.[3][4][6] Causes severe skin burns.[2][7][8] Immediate removal of contaminated clothing and thorough washing is critical.[4][5]

-

Eye Contact: Causes serious eye damage.[7] Immediate and prolonged rinsing with water is necessary.[3][12]

-

Ingestion: Toxic if swallowed.[3][4][5][6] Do not induce vomiting.[2] Seek immediate medical attention.[3][4][5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when handling this compound, prioritizing engineering controls, supplemented by rigorous administrative procedures and appropriate PPE.

3.1 Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] The work surface should be lined with absorbent, plastic-backed paper to contain any spills.[13] An eyewash station and safety shower must be readily accessible.[5]

3.2 Personal Protective Equipment (PPE)

A risk assessment should be performed for all procedures involving this compound to ensure adequate protection.

Required PPE Summary:

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (double-gloving recommended).[12] | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated glove.[12][14] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.[15] | Protects against splashes and airborne particles. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the compound. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation. | Provides protection from inhaling fine particles. |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

4.1 Preparation and Weighing

-

Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Line the work surface with a disposable, absorbent pad. Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) within the fume hood.

-

Donning PPE: Put on all required PPE, including double gloves, a lab coat, and eye protection.

-

Weighing: Carefully transfer the desired amount of the solid compound from the stock container to a tared weigh boat. Avoid generating dust.[3] Close the stock container immediately after use.

-

Dissolution: Add the solvent to the vessel containing the weighed compound. Gently swirl to dissolve.

4.2 Reaction and Work-up

-

Reaction: Perform all reactions within the fume hood.

-

Work-up: All subsequent work-up procedures, such as extractions and chromatography, should also be conducted in the fume hood.

4.3 Decontamination and Cleaning

-

Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.

-

Work Area: Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water. Dispose of the absorbent liner as hazardous waste.

Diagram: Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Section 5: Storage and Incompatibility

5.1 Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][15] It is recommended to store it in a cool and dark place, below 15°C.[2] Store locked up.[4][5]

5.2 Incompatibility

Avoid contact with strong oxidizing agents and strong acids.[5] The chloromethyl group can be reactive, and care should be taken to avoid unintended reactions.

Section 6: Spill, Exposure, and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

6.1 Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Avoid generating dust.[3][5]

-

Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][15]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.

Diagram: Emergency Response Protocol

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | 83799-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl | 83799-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uh.edu [uh.edu]

- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]

- 14. www3.paho.org [www3.paho.org]

- 15. chemicalbook.com [chemicalbook.com]

Computational Architectures & Reactivity Profiles: 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Synthetic Chemists, Computational Chemists, and Drug Discovery Specialists.

Executive Summary: The Asymmetric "Janus" Ligand

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine (hereafter Mono-Cl-bpy ) represents a critical "Janus" intermediate in coordination chemistry. Unlike its symmetric parent (4,4'-dimethyl-2,2'-bipyridine) or the fully functionalized bis(chloromethyl) analogue, Mono-Cl-bpy possesses broken symmetry. This asymmetry allows for the precise, mono-functionalization of supramolecular architectures, acting as a singular anchor point for fluorophores, surfaces, or biomolecules while retaining a "dummy" methyl group to maintain solubility and electronic balance.

This guide bridges the gap between theoretical prediction (DFT modeling of the electrophilic chloromethyl trap) and experimental reality (overcoming statistical distribution during synthesis).

Theoretical Framework: Computational Architecture

To understand the reactivity differences between the methyl and chloromethyl arms, researchers must employ Density Functional Theory (DFT). The chloromethyl group (-CH₂Cl) introduces an inductive electron-withdrawing effect (-I) that perturbs the pyridine ring's electron density compared to the electron-donating methyl group (+I).

Recommended Computational Protocol

For accurate prediction of the C-Cl Bond Dissociation Energy (BDE) and Nucleophilic Susceptibility , the following computational stack is validated for bipyridine derivatives:

| Parameter | Recommendation | Rationale |

| Functional | B3LYP or wB97X-D | B3LYP is standard for organic ground states; wB97X-D handles dispersion forces better if modeling π-stacking interactions. |

| Basis Set | 6-311G(d,p) or def2-TZVP | Triple-zeta quality is required to correctly model the polarization of the C-Cl bond. |

| Solvation | PCM or SMD (Acetonitrile) | Implicit solvation is critical. The dipole moment changes significantly during the |

| Frequency | Harmonic | Essential to confirm the stationary point (0 imaginary freqs) and transition states (1 imaginary freq). |

Electronic Structure & Reactivity Descriptors

The introduction of the Chlorine atom alters the frontier orbitals.

-

HOMO Localization: In the symmetric dimethyl parent, the HOMO is delocalized over both rings. In Mono-Cl-bpy , the HOMO is slightly biased away from the chloromethyl ring due to the electron-withdrawing nature of Cl.

-

LUMO Stabilization: The chloromethyl group lowers the LUMO energy slightly, making this ring more susceptible to back-bonding in metal complexes (e.g., Ru(II) or Re(I) systems) compared to the methylated ring.

-

Electrostatic Potential (ESP) Map: The carbon of the -CH₂Cl group exhibits a distinct positive potential region (σ-hole), serving as the target for nucleophilic attack.

Visualization: Computational Workflow

The following diagram outlines the logical flow for characterizing this molecule in silico before synthesis.

Figure 1: Computational workflow for validating the electronic asymmetry and electrophilicity of Mono-Cl-bpy.

Reactivity Profile: The Nucleophilic Trap

The primary utility of Mono-Cl-bpy is as an electrophile in

Kinetic Considerations

The reaction follows second-order kinetics:

Unlike benzyl chloride, the pyridine nitrogen's lone pair can participate in intramolecular catalysis or stabilization depending on protonation state. However, the electron-deficient nature of the pyridine ring (an electron sink) actually activates the benzylic carbon for nucleophilic attack compared to a standard phenyl ring.

-

Leaving Group: Chloride (Good).

-

Transition State: Trigonal bipyramidal geometry at the methylene carbon.

-

Solvent Effect: Polar aprotic solvents (DMF, Acetonitrile) accelerate the rate by solvating the cation but leaving the nucleophile "naked" and reactive.

Experimental Protocol: Synthesis & Validation

The synthesis is non-trivial due to the statistical probability of chlorinating one vs. two methyl groups.

Synthesis Strategy (Radical Halogenation)

Reaction: 4,4'-Dimethyl-2,2'-bipyridine + N-Chlorosuccinimide (NCS)

The Statistical Challenge: Radical chlorination is difficult to stop exactly at the mono-stage.

-

Under-reaction: Leaves starting material (Dimethyl).

-

Over-reaction: Produces 4,4'-Bis(chloromethyl)-2,2'-bipyridine.

Optimized Protocol:

-

Stoichiometry: Use 0.9 equivalents of NCS relative to the bipyridine. It is better to have unreacted starting material (easy to recycle) than bis-product (hard to separate).

-

Initiator: Benzoyl peroxide (BPO) or AIBN.

-

Solvent: CCl₄ (traditional) or Acetonitrile (greener alternative, requires temp control).

Purification (The Critical Step)

Separation requires exploiting the polarity differences.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: A gradient of Hexanes:Ethyl Acetate.

-

Elution Order: Dimethyl (Fastest)

Mono-Cl (Middle)

-

Validation: The 1H NMR Fingerprint

The symmetry breaking is immediately visible in the NMR spectrum.

| Proton Environment | Multiplicity | Shift (ppm, approx) | Diagnostic Feature |

| -CH₃ (Methyl) | Singlet (3H) | ~2.45 ppm | Unchanged methyl group. |

| -CH₂Cl (Chloromethyl) | Singlet (2H) | ~4.60 ppm | Key Indicator. Downfield shift due to Cl. |

| Aromatic Ring A | Doublets/Multiplets | Variable | Distinct from Ring B. |

| Aromatic Ring B | Doublets/Multiplets | Variable | Symmetry lost; complex splitting. |

Visualization: Synthetic Pathway

Figure 2: Reaction pathway illustrating the statistical distribution challenge in radical chlorination.

References

-

Electronic Structure of Bipyridines

-

Schubart, M., et al. (2011).[1] "Electronic Structure of 2,2'-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations." Inorganic Chemistry.

-

-

Synthetic Protocols (Halogenation)

- Fraser, C. L., et al. (1997). "Efficient Synthesis of Halomethyl-2,2'-Bipyridines: 4,4'-Bis(chloromethyl)-2,2'-bipyridine." Organic Syntheses. (Note: Protocol adapted for mono-substitution by limiting stoichiometry).

-

Nucleophilic Substitution Kinetics

-

Bhide, B. H., & Patel, M. G. (1984). "Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene." Proceedings of the Indian Academy of Sciences. (Kinetic analogue for benzylic systems).[2]

-

-

NMR Characterization Data

- TCI Chemicals. "Product Specification: 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl." (Standard reference for purity and physical properties).

Sources

Methodological & Application

Advanced Protocol: Synthesis and Bioconjugation Utility of Ruthenium(II) Complexes Bearing 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Executive Summary & Strategic Rationale

The incorporation of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine (hereafter dmbpy-Cl ) into a Ruthenium(II) scaffold is a pivotal strategy in bioconjugation and materials science. Unlike standard methyl-substituted bipyridines, the chloromethyl group acts as an electrophilic "warhead." It allows for facile

Critical Technical Challenge: The benzylic chloride moiety in dmbpy-Cl is susceptible to hydrolysis (forming the hydroxymethyl derivative) or solvolysis during the high-temperature complexation step. Standard protocols involving aqueous reflux are unsuitable . This guide presents a modified, anhydrous protocol to preserve the chloromethyl handle.

Pre-Synthesis Considerations

Chemical Stability Analysis

-

Ligand Sensitivity: The -CH

Cl group is reactive. Avoid nucleophilic solvents (water, methanol) at high temperatures. -

Solvent Selection: Use Anhydrous Ethanol or 2-Methoxyethanol for complexation.

-

Counter-ion Strategy: The chloride salt is often hygroscopic. We target the Hexafluorophosphate (

) salt, which is hydrophobic, facilitating precipitation from water and solubility in organic solvents (ACN, DMF) for subsequent functionalization reactions.

Reagents Table

| Reagent | MW ( g/mol ) | Role | Hazard Note |

| 261.47 | Ruthenium Source | Hygroscopic, Irritant | |

| 2,2'-Bipyridine (bpy) | 156.18 | Ancillary Ligand | Irritant |

| dmbpy-Cl | ~218.68 | Functional Ligand | Lachrymator , Vesicant |

| LiCl | 42.39 | Cl Source/Reductant | Hygroscopic |

| 163.00 | Anion Exchange | Irritant | |

| DMF | 73.09 | Solvent (Step 1) | Hepatotoxic |

Experimental Protocols

Phase 1: Synthesis of the Precursor

Reference: Sullivan, B. P., et al. Inorg.[1] Chem. 1978.

This step creates the stable "building block" with two labile chloride ligands.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[2]

-

Charging: Add

(1.0 g, 3.8 mmol), 2,2'-bipyridine (1.2 g, 7.6 mmol), and LiCl (1.1 g, excess) to the flask. -

Solvent: Add 10 mL of Reagent Grade DMF.

-

Reaction: Reflux under nitrogen for 8 hours . The solution will turn deep purple/black.

-

Workup:

-

Drying: Vacuum dry. Yield is typically 60-70%.

-

QC Check: Product should be a dark purple/black microcrystalline solid.

-

Phase 2: Coordination of the Functional Ligand (dmbpy-Cl)

Critical Step: Anhydrous conditions are required to prevent hydrolysis of the chloromethyl group.

-

Setup: Flame-dry a 50 mL 2-neck RBF. Cool under

. -

Charging: Add

(200 mg, 0.41 mmol) and dmbpy-Cl (100 mg, ~0.45 mmol, 1.1 eq). -

Solvent: Add 15 mL of Anhydrous Ethanol (degassed).

-

Note: Do not use water.

-

-

Reaction: Reflux under

for 4–6 hours . Monitor by TLC (Silica, 90:10 MeCN:H2O/KNO3) or UV-Vis (shift from purple to orange). -

Workup & Ion Exchange:

-

Purification:

-

Filter the solid.[1]

-

Wash with cold water (2 x 5 mL) to remove excess salts.

-

Wash with diethyl ether.

-

Recrystallization (Optional but recommended): Dissolve in minimum Acetone/ACN and precipitate with Diethyl Ether.

-

-

Product:

. Bright orange solid.

Phase 3: Application - Post-Synthetic Functionalization

Proof of Utility: Attaching a primary amine.

-

Dissolve 50 mg of the Phase 2 product in 2 mL dry Acetonitrile.

-

Add 5 equivalents of a primary amine (e.g., Benzylamine or a Lysine derivative).

-

Add 2 equivalents of Diisopropylethylamine (DIPEA) as a base.

-

Stir at 40°C for 12 hours.

-

Precipitate with Ether. The -CH2Cl is converted to -CH2-NH-R.

Visualization of Workflow

Figure 1: Step-wise synthetic pathway from raw metal salt to functionalized bioconjugate. Note the modularity of the Phase 3 functionalization.

Characterization & QC Data

| Technique | Expected Signal (Solvent: | Interpretation |

| 1H NMR | -CH | |

| 1H NMR | Methyl group on the bipyridine ring. | |

| 1H NMR | Aromatic protons (bipyridine region). | |

| UV-Vis | Metal-to-Ligand Charge Transfer (MLCT) band (Orange color). | |

| ESI-MS | Look for the dication mass. Verify isotopic distribution for Ru. |

Troubleshooting Guide

Issue 1: Product is dark/purple instead of orange after Phase 2.

-

Cause: Incomplete coordination. The

precursor is still present. -

Solution: Extend reflux time. Ensure the ethanol is anhydrous; water can inhibit coordination kinetics or lead to side reactions.

Issue 2: NMR shows a peak at 4.6 ppm instead of 4.8 ppm.

-

Cause: Hydrolysis of the chloromethyl group to hydroxymethyl (-CH2OH).

-

Solution: This likely happened during the aqueous

precipitation. Perform the precipitation quickly and use cold water, or switch to precipitating with Ether from the reaction mixture if possible (though salts are tricky). Alternatively, use

Issue 3: Low Yield in Phase 1.

-

Cause: Oxidation of Ru(II) back to Ru(III).

-

Solution: Ensure LiCl is in excess (stabilizes Ru(II)) and the reaction is strictly under Nitrogen.

References

-

Precursor Synthesis: Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium(II). Inorganic Chemistry, 17(12), 3334-3341.

-

Functionalized Bipyridine Complexes: Ghaffary, A., et al. (2025).[4] Synthesis of ruthenium complexes of the type (R-bpy)2RuCl2.[4][5][6][7] ResearchGate/Journal of Inorganic Biochemistry Context.

-

Bioconjugation Applications: Reshetnikov, V., et al. (2020). Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy.[8] Nature Communications.

-

General Ruthenium Photophysics: Juris, A., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

preparation of metal-organic frameworks with 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Application Note: Functionalizing Porous Architectures with 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Executive Summary

This guide details the integration of This compound (CmMbpy) into Metal-Organic Frameworks (MOFs). Unlike standard symmetric linkers, CmMbpy offers a unique asymmetric electrophilic handle (the chloromethyl group). This "reactive arm" allows for facile Post-Synthetic Modification (PSM) via nucleophilic substitution or "click" chemistry precursors, making it an invaluable platform for drug delivery and bioconjugation.

Key Technical Challenge: The chloromethyl group is sensitive to hydrolysis and nucleophilic attack during solvothermal synthesis (e.g., by DMF). The Solution: This protocol utilizes a Zn(II)-based Pillared-Layer (DMOF) architecture, which accommodates neutral bipyridine ligands under milder conditions than Zr-based MOFs, preserving the reactive chloride handle.

Chemical Context & Ligand Preparation

Ligand: this compound Role: Neutral Pillaring Ligand (occupying axial sites on Zn-paddlewheel nodes). Stability Warning: The benzylic chloride is light-sensitive and moisture-sensitive. Store under Argon at -20°C.

Protocol A: Ligand Synthesis (Mono-Chlorination)

Commercial availability is low; in-house synthesis is often required.

Objective: Selectively chlorinate one methyl group of 4,4'-dimethyl-2,2'-bipyridine.

Reagents:

-

4,4'-Dimethyl-2,2'-bipyridine (Precursor)[1]

-

N-Chlorosuccinimide (NCS) (Chlorinating agent)

-

Benzoyl Peroxide (Radical Initiator)

-

CCl4 or Acetonitrile (Solvent)

Workflow:

-

Stoichiometry Control: Dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in dry CCl4. Add NCS (0.9 eq). Note: Using a slight deficit of NCS minimizes the formation of the unwanted bis-chloromethyl byproduct.

-

Activation: Add catalytic Benzoyl Peroxide (0.05 eq).

-

Reflux: Heat to reflux (77°C) for 12 hours under N2 atmosphere.

-

Purification (Critical): The reaction yields a statistical mixture: Unreacted starting material (~30%), Target Mono-Cl (~50%) , and Bis-Cl (~20%).

-

Validation: 1H NMR (CDCl3). Look for the asymmetry: One singlet at ~2.45 ppm (-CH3) and one singlet at ~4.60 ppm (-CH2Cl).

MOF Synthesis: The "Pillared-Layer" Strategy

We will synthesize a Zn-DMOF derivative (Zn2(BDC)2(CmMbpy)).

-

Nodes: Zn2 paddlewheels.

-

Layers: Terephthalic acid (BDC).

-

Pillars: CmMbpy (coordinating via bipyridine nitrogens).

Protocol B: Solvothermal Assembly

| Parameter | Specification | Causality / Insight |

| Metal Source | Zn(NO3)2 · 6H2O (0.2 mmol) | Nitrate anions decompose easily, avoiding competing coordination. |

| Linker 1 (Layer) | H2BDC (Terephthalic Acid) (0.2 mmol) | Forms the 2D sheets of the framework. |

| Linker 2 (Pillar) | CmMbpy (0.1 mmol) | The functional pillar. Note: 1:2 ratio relative to Zn. |

| Solvent | DMF / Ethanol (10 mL, 1:1 v/v) | Ethanol reduces the boiling point and solvating power, protecting the -CH2Cl group from DMF decomposition. |

| Temperature | 80°C | Critical: Higher temps (>100°C) cause the -CH2Cl to react with DMF (forming an aldehyde via Sommelet-type reaction). |

| Time | 24 - 48 Hours | Slow growth yields larger single crystals for XRD. |

Step-by-Step:

-

Dissolution: Dissolve Zn(NO3)2 and H2BDC in the DMF/EtOH mixture in a 20 mL scintillation vial. Sonicate until clear.

-

Ligand Addition: Add the CmMbpy ligand. The solution may turn slightly yellow.

-

Crystallization: Cap the vial tightly (Teflon-lined). Place in an isothermal oven at 80°C.

-

Harvesting: After 48h, colorless block crystals will form.

-

Washing: Decant mother liquor. Wash 3x with anhydrous Ethanol .

-

Warning: Do not use water or methanol for prolonged washing, as nucleophilic attack on the -CH2Cl can occur over time.

-

Post-Synthetic Modification (PSM)

This section describes converting the -CH2Cl MOF into a functionalized drug-delivery platform using Azide-Alkyne Click Chemistry.

Protocol C: Azide Displacement & Click Reaction

Step 1: Azidation (Nucleophilic Substitution)

-

Reagent: Sodium Azide (NaN3) (saturated solution in DMF).

-

Procedure: Soak the Zn-CmMbpy MOF crystals in the NaN3/DMF solution at 40°C for 12 hours.

-

Mechanism: The Azide ion (N3-) enters the pores and displaces the Chloride (Cl-) on the pillar.

-

Result: Formation of Zn-MOF-CH2-N3 .

Step 2: "Click" Conjugation (Drug Loading)

-

Reagent: Alkyne-terminated Drug or Fluorophore (e.g., Propargyl-Doxorubicin).

-

Catalyst: Cu(I) (generated in situ from CuSO4 + Sodium Ascorbate).

-

Procedure:

-

Suspend Zn-MOF-CH2-N3 in water/t-butanol (1:1).

-

Add Alkyne-Drug (2 eq relative to azide sites).

-

Add Cu catalyst. Stir gently at Room Temp for 24h.

-

-

Wash: Extensive washing with EDTA solution (to remove Cu) and Ethanol (to remove unbound drug).

Visualization: Workflow & Mechanism

Caption: Workflow for synthesizing and functionalizing the CmMbpy-based Metal-Organic Framework.

Quality Control: Digestive NMR Protocol

Standard PXRD confirms the structure, but only NMR confirms the chemical integrity of the functional group.

The "Digestive" Technique: Since MOFs are insoluble, we must destroy the framework to analyze the linkers.

-

Sample: Take 5 mg of the dried MOF crystals.

-

Digestion Solvent: 500 µL DMSO-d6 + 20 µL DCl (35% Deuterium Chloride).